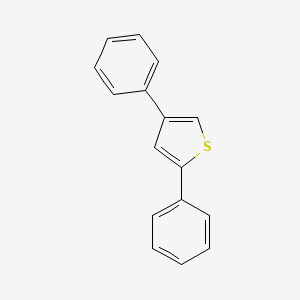

2,4-Diphenylthiophene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3328-86-7 |

|---|---|

Fórmula molecular |

C16H12S |

Peso molecular |

236.3 g/mol |

Nombre IUPAC |

2,4-diphenylthiophene |

InChI |

InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-12H |

Clave InChI |

FKHVUWRLXRMJLF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=CS2)C3=CC=CC=C3 |

Origen del producto |

United States |

The Significance of Arylthiophenes in Contemporary Chemical Sciences

Arylthiophenes, which are thiophene (B33073) rings substituted with one or more aryl groups, are of paramount importance in contemporary chemical sciences. The introduction of aryl substituents onto the thiophene core allows for the fine-tuning of the molecule's electronic and physical properties. This is crucial for their application in a variety of advanced technologies.

Thiophene-based π-conjugated systems are integral to the development of high-performance organic solar cells due to their efficient light-harvesting capabilities, structural adaptability, and inherent charge transport characteristics. rsc.org The ability to modify the conjugated backbone by adding different substituents enables control over the effective conjugation length and electronic properties of the resulting polymers, which in turn influences intermolecular interactions. beilstein-journals.org These materials are key components in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells (OPVs). researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a widely utilized and effective method for synthesizing aryl-substituted thiophenes. doaj.orgmdpi.com This reaction facilitates the creation of a diverse range of thiophene derivatives with tailored properties for specific applications, including those with potential biological activities. doaj.orgmdpi.com

An Overview of 2,4 Diphenylthiophene in a Research Context

Direct Synthesis Approaches

Direct synthesis methods provide a streamlined pathway to this compound and its derivatives, often by minimizing the number of synthetic steps. These approaches are broadly categorized into metal-free catalytic systems and one-pot reactions.

Metal-Free Catalytic Methods for this compound Formation

The development of metal-free catalytic systems is a significant area of research, aiming to provide more sustainable and cost-effective synthetic routes. These methods avoid the use of transition metals, which can be toxic and expensive.

A notable metal-free approach for synthesizing 2,4-disubstituted thiophenes involves the use of a functionalized imidazolium (B1220033) salt as a heterogeneous catalyst. researchgate.net Specifically, 1,3-bis(carboxymethyl)imidazolium chloride (bcmim-Cl) has been effectively employed to catalyze the reaction between various aryl methyl ketones and elemental sulfur. researchgate.nettandfonline.com This method is advantageous as it can be performed without a solvent or an inert atmosphere. researchgate.net

The reaction typically involves heating a mixture of an acetophenone derivative and elemental sulfur in the presence of the bcmim-Cl catalyst and aniline (B41778) at 120°C for 16 hours. tandfonline.com In this system, aniline acts as a catalyst, while the imidazolium salt functions as a phase transfer catalyst, facilitating the reaction by providing a site for hydrogen bonding with the reactants. tandfonline.com This sulfurative self-condensation of acetophenones leads to the formation of 2,4-diarylthiophenes with yields ranging from moderate to excellent (37–95%). tandfonline.comua.es

Table 1: Imidazolium Salt-Catalyzed Synthesis of 2,4-Diarylthiophenes

This table summarizes the yields for various 2,4-diarylthiophene analogues synthesized from the corresponding acetophenone derivatives and elemental sulfur, catalyzed by 1,3-bis(carboxymethyl)imidazolium chloride (bcmin-Cl) and aniline. tandfonline.com

| Starting Acetophenone Derivative | Resulting 2,4-Diarylthiophene | Yield (%) |

| Acetophenone | This compound | 95% |

| 4-Methylacetophenone | 2,4-Bis(4-methylphenyl)thiophene | 89% |

| 4-Methoxyacetophenone | 2,4-Bis(4-methoxyphenyl)thiophene | 85% |

| 4-Chloroacetophenone | 2,4-Bis(4-chlorophenyl)thiophene | 91% |

| 4-Bromoacetophenone | 2,4-Bis(4-bromophenyl)thiophene | 88% |

| 4-Nitroacetophenone | 2,4-Bis(4-nitrophenyl)thiophene | 37% |

Another metal-free route to this compound is through a tandem sulfur radical addition to an alkyne. mdpi.com In a specific example, phenylacetylene (B144264) is reacted with sodium tetrathionate (Na₂S₄O₆) in N-Methyl-2-pyrrolidone (NMP) at 140°C for 8 hours. mdpi.com This process, conducted under transition-metal-free conditions, yields this compound with a 35% yield. mdpi.com

The proposed mechanism suggests that sodium tetrathionate serves as a key intermediate that generates reactive sulfur radicals upon thermal decomposition at high temperatures. mdpi.com These sulfur radicals then undergo a tandem addition to phenylacetylene, leading to the cyclization and formation of the thiophene ring. mdpi.com

One-Pot Reaction Systems

The direct one-pot reaction of phenylacetylene and elemental sulfur has been studied under various conditions to produce a mixture of diphenylthiophenes, including the 2,4- and 2,5-isomers. tandfonline.comlookchem.com The outcome of the reaction is highly dependent on the solvent, temperature, and reaction time. tandfonline.com For instance, heating the reactants in N,N-dimethylformamide (DMF) at reflux for 30 minutes results in a 70% yield of the diphenylthiophene mixture. tandfonline.com Using different solvents such as ethylene (B1197577) glycol or 1,4-dichlorobenzene (B42874) under reflux conditions leads to lower yields. tandfonline.com

To improve reaction times and efficiency, microwave-assisted synthesis has been applied to the one-pot reaction of phenylacetylene and sulfur. tandfonline.com Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. asianpubs.org When the reaction between phenylacetylene and sulfur is conducted in N,N-dimethylformamide (DMF) under microwave heating for just 10 minutes, a 65% yield of the 2,4- and 2,5-diphenylthiophene (B121853) mixture is achieved. tandfonline.com This represents a substantial acceleration of the reaction compared to the 30 minutes required under conventional reflux in the same solvent. tandfonline.com

Table 2: One-Pot Synthesis of Diphenylthiophenes from Phenylacetylene and Sulfur

This table presents the reaction conditions and corresponding yields for the synthesis of a mixture of 2,4- and 2,5-diphenylthiophene from phenylacetylene and elemental sulfur. tandfonline.com

| Solvent | Conditions | Time | Yield (%) |

| N,N-Dimethylformamide (DMF) | Reflux | 30 min | 70% |

| N,N-Dimethylformamide (DMF) | Microwave Heating | 10 min | 65% |

| Ethylene Glycol (EG) | 150°C (Sand Bath) | 120 min | 45% |

| 1,4-Dichlorobenzene (DCB) | Reflux | 120 min | 25% |

Cycloaddition Reactions

Cycloaddition reactions, particularly those involving the formation of multiple carbon-sulfur and carbon-carbon bonds in a single step, are elegant and efficient methods for synthesizing thiophene derivatives. These reactions often proceed through reactive intermediates that are trapped in situ by a suitable reaction partner.

A notable method for the synthesis of substituted thiophenes involves the 1,3-dipolar cycloaddition of a thiocarbonyl ylide with an acetylenic dipolarophile. clockss.org Thiocarbonyl ylides are reactive 1,3-dipoles that can be generated in situ from various precursors. uzh.ch One approach involves the thermal 1,4-silatropic rearrangement of S-α-silylbenzyl thioesters. clockss.org

In this process, S-α-(dimethylphenylsilyl)benzyl thiobenzoate is heated in the presence of an acetylenic dipolarophile, such as an ynamine. clockss.org The reaction is believed to proceed through the initial generation of a thiocarbonyl ylide via a 1,4-shift of the silyl (B83357) group to the thioester's oxygen atom. clockss.org This reactive intermediate is then trapped by the alkyne in a [3+2] cycloaddition reaction. The resulting primary cycloadduct subsequently undergoes aromatization by eliminating dimethylphenylsilanol (B1584577) to yield the final thiophene product. clockss.org

When S-α-(dimethylphenylsilyl)benzyl thiobenzoate was reacted with 1-diethylamino-1-propyne, a mixture of two isomeric thiophenes was formed: 3-diethylamino-4-methyl-2,5-diphenylthiophene and 2-diethylamino-3-methyl-4,5-diphenylthiophene. clockss.org The formation of these products highlights the complexity of the cycloaddition, where the regioselectivity is influenced by the nature of the dipolarophile. Interestingly, when an electron-deficient alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) is used, the reaction proceeds with high selectivity, affording only one of the possible thiophene isomers. clockss.org

Table 1: Synthesis of Thiophene Derivatives via Thiocarbonyl Ylide Cycloaddition

| Thioester Precursor | Acetylenic Dipolarophile | Product(s) and Yield(s) |

| S-α-(dimethylphenylsilyl)benzyl thiobenzoate | 1-Diethylamino-1-propyne | 3-Diethylamino-4-methyl-2,5-diphenylthiophene (40%) and 2-Diethylamino-3-methyl-4,5-diphenylthiophene (35%) clockss.org |

| S-α-(dimethylphenylsilyl)benzyl thiobenzoate | Dimethyl acetylenedicarboxylate (DMAD) | Methyl 4,5-diphenyl-2-(methoxycarbonyl)thiophene-3-carboxylate (54%) clockss.org |

This table summarizes the outcomes of cycloaddition reactions between in situ generated thiocarbonyl ylides and different acetylenic dipolarophiles, showcasing the yields of the resulting thiophene products as reported in the literature. clockss.org

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting product outcomes. The formation of this compound has been investigated through various experiments and computational studies, leading to several postulated pathways.

Postulated Reaction Pathways and Intermediates

The synthesis of diphenylthiophenes from the reaction of phenylacetylene and elemental sulfur has been studied, leading to the postulation of potential intermediates and reaction pathways. tandfonline.com One proposed mechanism for the formation of thiophenes from alkynes and a sulfur source involves the initial reaction between the alkyne and a reactive sulfur species. lookchem.com

In a transition-metal-free approach, the synthesis of this compound from phenylacetylene and sodium tetrasulfide (Na₂S₄O₆) is believed to proceed via a tandem sulfur radical addition to the alkynes. mdpi.com A plausible mechanism suggests that reactive sulfur species are generated, which then interact with the alkyne. mdpi.com Control experiments and mechanistic studies suggest a pathway involving several steps to form the thiophene ring. researchgate.net

Another well-established route to thiophenes is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent. lookchem.com While not a direct synthesis of this compound from simple precursors, it relies on the formation of a C4 backbone that is then cyclized. The mechanism involves the reaction of the dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. researchgate.net

Radical Pathways in Thiophene Formation

Radical mechanisms play a significant role in certain thiophene syntheses, particularly those employing elemental sulfur or sulfide (B99878) salts at high temperatures. The trisulfur (B1217805) radical anion (S₃•⁻) has been identified as an efficient sulfurizing reagent for synthesizing thiophenes. lookchem.commdpi.com

A proposed mechanism for the synthesis of polysubstituted thiophenes from alkynes and elemental sulfur involves the S₃•⁻ radical anion. lookchem.com This process is thought to be initiated by the reaction of elemental sulfur with a base to generate the S₃•⁻ radical. lookchem.com This radical anion then adds to the alkyne, creating a radical anion intermediate. lookchem.com Subsequent steps involving bond cleavage and cyclization lead to the thiophene product. lookchem.com This type of radical pathway was also suggested for the synthesis of this compound from phenylacetylene using sodium tetrasulfide, where a tandem sulfur radical addition to the alkynes is a key step. mdpi.com

Radical trapping experiments have been used to support these proposed mechanisms. For instance, the addition of a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can inhibit the reaction, providing evidence for the involvement of radical intermediates. lookchem.com The study of benzothiophene (B83047) pyrolysis also indicates that radical species, including S, SH, and CS radicals, are key intermediates in the transformation of sulfur-containing aromatic compounds. hep.com.cn

Scalability and Efficiency Considerations in this compound Synthesis

The practical utility of a synthetic method is often determined by its scalability, efficiency, and economic viability. Several methods for synthesizing this compound and its isomers have been evaluated based on these criteria.

One study focused on the one-pot reaction of phenylacetylene and sulfur, exploring various conditions to optimize the yield of diphenylthiophenes. tandfonline.com The efficiency of this reaction was found to be highly dependent on factors such as temperature, solvent, and reaction time. For example, heating phenylacetylene and sulfur in N,N-dimethylformamide (DMF) at 130-140°C resulted in a mixture of 2,4- and 2,5-diphenylthiophene. tandfonline.com

Table 2: Effect of Reaction Conditions on the One-Pot Synthesis of Diphenylthiophenes

| Solvent | Temperature (°C) | Time (h) | Total Yield of 1 & 2 (%) | Ratio (2,4-isomer : 2,5-isomer) |

| DMF | 130-140 | 6.5 | 60 | 45:55 tandfonline.com |

| Ethylene Glycol | 130-140 | 6.5 | 42 | 48:52 tandfonline.com |

| 1,4-Dichlorobenzene | 130-140 | 6.5 | 28 | 46:54 tandfonline.com |

| None (Sand Bath) | 220-230 | 1 | 55 | 45:55 tandfonline.com |

| None (Microwave) | - | 0.25 | 62 | 45:55 tandfonline.com |

Another approach that has been developed for preparative scale synthesis involves the reaction of aryl methyl ketones with elemental sulfur using a recyclable, heterogeneous catalyst under solvent-free conditions. ua.es This method was used to prepare this compound from acetophenone and sulfur, achieving a 77% isolated yield on a multi-gram scale. ua.es The sustainability of this protocol was highlighted by its calculated E-factor of 7.4, indicating a relatively low amount of waste generated per kilogram of product. ua.es

Furthermore, a method utilizing sodium thiosulfate (B1220275) (Na₂S₂O₃) and iodine has been described as an economical and step-efficient process for related sulfur heterocycles, suggesting its potential for scalable synthesis. mdpi.com The efficiency of these methods is often compared, with trade-offs between yield, reaction conditions, and the ease of handling reagents. For instance, while some multicomponent syntheses may have moderate yields, they offer the advantage of structural diversification in a single step.

Spectroscopic Characterization and Elucidation of 2,4 Diphenylthiophene

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2,4-diphenylthiophene by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound displays characteristic signals in the aromatic region. rsc.org The spectrum shows a multiplet between δ 7.69-7.61 ppm corresponding to five protons, a multiplet between δ 7.46-7.39 ppm for another five protons, and a multiplet for the remaining two protons between δ 7.35-7.30 ppm. rsc.org These signals represent the protons of the two phenyl rings and the two protons on the thiophene (B33073) ring.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation by detailing the unique carbon environments within the molecule. In CDCl₃, the spectrum for this compound shows signals at δ 145.3, 143.3, 136.1, 134.5, 129.1, 127.9, 127.5, 126.5, and 126.1 ppm. rsc.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Integration | Assignment |

|---|---|---|---|

| ¹H | 7.69 - 7.61 | Multiplet, 5H | Phenyl Protons |

| ¹H | 7.46 - 7.39 | Multiplet, 5H | Phenyl Protons |

| ¹H | 7.35 - 7.30 | Multiplet, 2H | Thiophene & Phenyl Protons |

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of both the thiophene and phenyl moieties. nist.gov

Key expected absorptions include:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic phenyl and thiophene rings.

Aromatic C=C Stretching: A series of sharp bands in the 1600–1450 cm⁻¹ region corresponds to the carbon-carbon double bond vibrations within the aromatic rings. spectroscopyonline.com

C-H Out-of-Plane Bending: Strong absorptions in the 900–675 cm⁻¹ range are characteristic of the out-of-plane bending of C-H bonds on the substituted aromatic rings, which can help infer the substitution pattern.

Electronic Spectroscopy of this compound and Related Isomers

Electronic spectroscopy, particularly UV/Visible absorption, investigates the electronic transitions within the molecule, providing information on its conjugation and electronic structure.

UV/Visible Absorption Studies and Band Assignment

The UV/Visible absorption spectrum of this compound is characterized by multiple electronic transitions in the ultraviolet region. oup.com Studies conducted in both ethanol (B145695) and cyclohexane (B81311) solvents reveal the presence of three distinct electronic transitions. oup.com These absorptions are assigned to π→π* transitions, which are characteristic of conjugated systems where electrons are promoted from a π bonding orbital to a π* antibonding orbital. oup.comekb.eg

Interestingly, when compared to its isomer, 2,5-diphenylthiophene (B121853), the this compound isomer absorbs light at a longer wavelength. oup.com This indicates a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) for the 2,4-isomer. The spectra of both isomers are generally comparable, suggesting similar electronic properties. oup.com

Table 2: Electronic Absorption Data for Diphenylthiophene Isomers

| Compound | Solvent | Observed Transitions | Transition Type |

|---|---|---|---|

| This compound | Ethanol | Three | π→π* |

| This compound | Cyclohexane | Three | π→π* |

| 2,5-Diphenylthiophene | Ethanol | Three (lowest energy as a shoulder) | π→π* |

Data sourced from Bulletin of the Chemical Society of Japan. oup.com

Fluorescence Spectroscopy of Derivatives

Research in the field of diphenylthiophenes has largely concentrated on the 2,5- and 3,4-isomers, for which extensive photophysical data has been published. For example, studies on 2,5-diphenylthiophene derivatives have shown that their fluorescence is highly dependent on the nature of substituents, with electron-withdrawing groups leading to redshifted emissions. biosynth.comrsc.org Similarly, the photophysical properties of polymers and donor-acceptor chromophores containing the 3,4-diphenylthiophene (B3048440) moiety have been investigated, revealing information on their emission characteristics. rsc.orgvulcanchem.com

Unfortunately, analogous detailed research findings and data tables for the this compound isomer and its derivatives could not be located. Therefore, a specific analysis and compilation of their fluorescence spectroscopic data, as requested, cannot be provided at this time. Further experimental research would be required to elucidate the specific fluorescence behavior of this particular class of compounds.

Computational Chemistry and Theoretical Investigations of 2,4 Diphenylthiophene

Quantum Chemical Calculations and Methodologies

A variety of quantum chemical methods have been applied to study phenylthiophenes, each offering a different balance of computational cost and accuracy. These methods are crucial for predicting molecular geometries, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating thiophene-based compounds due to its efficiency and accuracy in accounting for electron correlation. DFT methods are used to obtain optimized ground-state geometries and electronic structures. researchgate.net For instance, calculations on related phenylene-thiophene oligomers have successfully utilized the B3LYP functional with the 6-31G(d) basis set to explore their structural and electronic properties. researchgate.net

In studies of similar systems, such as thiol-substituted 2,5-diphenylthiophene (B121853), DFT calculations at the B3LYP/LANL2DZ level have been employed to analyze the molecular geometry, electronic structure, and transport properties. researchgate.net The choice of functional and basis set is critical; common combinations for thiophene (B33073) derivatives include B3LYP, CAM-B3LYP, and B3PW91 functionals paired with basis sets like 6-311++G(d,p), which provide a robust framework for calculating properties like molecular orbital energies and reactivity descriptors. irjweb.com These studies form the foundation for understanding how the electronic characteristics of 2,4-diphenylthiophene can be predicted and rationalized. researchgate.netirjweb.com

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry Optimization, Electronic Structure researchgate.net |

| B3LYP | 6-311++G(d,p) | Reactivity Descriptors, HOMO-LUMO Analysis irjweb.com |

| B3LYP | LANL2DZ | Systems with heavy atoms (e.g., metal electrodes) researchgate.net |

| CAM-B3LYP | 6-311G(d,p) | Time-Dependent (TD-DFT) for Excited States, ICT researchgate.net |

Ab Initio and Semiempirical Molecular Orbital Methods

Before the widespread adoption of DFT, ab initio and semi-empirical molecular orbital methods were the principal techniques for theoretical investigations. Ab initio methods, such as Hartree-Fock theory, derive results from first principles without empirical data, providing a rigorous but computationally intensive approach. researchgate.net

Semi-empirical methods offer a computationally less demanding alternative by simplifying the complex equations of Hartree-Fock theory and introducing parameters derived from experimental data. uni-muenchen.de Methods like CNDO, INDO, and the more advanced AM1 and PM3, fall under this category and are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.deresearchgate.net Theoretical studies on phenylthiophenes have utilized approaches like the Localized-Orbital Model to investigate their electronic spectra. oup.com Furthermore, properties such as aromaticity indices for the related 2,5-diphenylthiophene have been calculated and compared with results from both semi-empirical and ab initio methods, demonstrating the utility of these foundational techniques in characterizing the electronic nature of the thiophene ring. colab.ws

Configuration Interaction (CI) Studies

To accurately describe the electronic excited states of molecules, especially those with significant electron correlation, Configuration Interaction (CI) methods are often employed. muni.cz CI calculations build upon a reference wave function, typically from a Hartree-Fock calculation, by including configurations that correspond to electron promotions from occupied to virtual orbitals. muni.cz

For phenylthiophenes, theoretical investigations have shown that the excited states arise from substantial configuration interaction. oup.com This finding is crucial, as it indicates that a simple single-determinant approach is insufficient to describe the photophysics of these molecules. Studies on 3,4-diphenylthiophene (B3048440) have also highlighted that its electronic transitions are best understood by considering significant configuration interaction. researchgate.net Modern approaches may combine DFT with multi-reference configuration interaction (DFT/MRCI) to explore the potential energy surfaces of excited states in molecules like thiophene, providing a powerful tool for understanding their deactivation mechanisms. rsc.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine the molecule's reactivity and its optical and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are central to understanding chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com

In diphenylthiophenes, the FMOs are typically delocalized across the π-conjugated system, involving both the central thiophene ring and the flanking phenyl groups. Theoretical studies on substituted thiophenes show that the HOMO is often distributed over the entire π-system, while the LUMO's character can be influenced by the nature and position of the substituents. For a thiol-substituted 2,5-diphenylthiophene nanowire, the HOMO-LUMO gap was calculated to be 2.12 eV, indicating its potential as a molecular electronic component. researchgate.net This value provides a reference point for understanding the electronic properties of the 2,4-isomer.

| Compound | Computational Method | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) | Reference |

|---|---|---|---|---|---|

| Thiol-substituted 2,5-Diphenylthiophene | DFT (B3LYP/LANL2DZ) | Not Specified | Not Specified | 2.12 eV | researchgate.net |

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a phenomenon where photoexcitation leads to a significant transfer of electron density from a donor part of a molecule to an acceptor part. In many donor-π-acceptor systems, this process is fundamental to their use in materials science.

However, in the case of this compound, experimental and theoretical studies of its electronic absorption spectra indicate that the observed transitions are primarily π-π* in nature. oup.com A distinct charge-transfer character is not readily apparent in these transitions. oup.com This suggests that in its ground and low-lying excited states, there isn't a pronounced separation of charge between the phenyl and thiophene moieties. Although the phenyl groups and the thiophene ring constitute a conjugated system, the molecule does not function as a strong donor-acceptor system where ICT would dominate its photophysical properties. oup.com

Photochemical Reaction Pathways and Isomerization Dynamics

Computational studies have become instrumental in elucidating the complex mechanisms of photochemical reactions, providing insights that are often inaccessible through experimental means alone. For diphenylthiophenes, theoretical investigations focus on understanding how the absorption of light energy leads to structural rearrangements and the formation of different isomers.

The photoisomerization of diphenylthiophenes involves the conversion of one isomer to another upon irradiation with light. oit.edufiveable.me In the case of this compound, computational and experimental studies have shown that photolysis leads to its rearrangement into 3,4-diphenylthiophene as the primary product. researchgate.net This transformation is part of a larger network of photochemical reactions among phenyl-substituted thiophenes. For instance, 3,4-diphenylthiophene can rearrange to form 2,3-diphenylthiophene (B1653001) with a small amount of this compound, while the 2,5-diphenylthiophene isomer is noted to be almost unreactive under extended photolysis. researchgate.net

Theoretical models have been developed to explain the underlying mechanisms of these rearrangements, often using simpler, related molecules like 2-phenylthiophene (B1362552) as computational models. researchgate.net These studies have explored several potential reaction pathways:

Internal Cyclization-Isomerization Route (Path A): This pathway involves the formation of a bicyclic intermediate, often referred to as a Dewar thiophene, which then reopens to form a different isomer. researchgate.net

Zwitterion-Tricyclic Route (Path B): This mechanism proceeds through a charge-separated (zwitterionic) intermediate that leads to a tricyclic species before rearranging to the final product. researchgate.net

Direct Route via Conical Intersection (Path C): More recent and advanced computational studies, employing methods like Complete Active Space Self-Consistent Field (CASSCF), suggest that the most probable pathway involves the molecule moving from its excited state back to the ground state through a conical intersection. researchgate.net These are points on the potential energy surface where two electronic states have the same energy, facilitating very efficient, radiationless transitions from the excited state to the ground state, but with an altered geometry (i.e., a different isomer). researchgate.net

For model systems like 2-phenylthiophene, calculations indicate that the reaction follows a path from the initial reactant to the Franck-Condon region upon light absorption, then proceeds to a conical intersection, which ultimately leads to the photoproduct. researchgate.net This conical intersection mechanism provides a more robust explanation for the observed experimental outcomes than the previously proposed stepwise pathways. researchgate.net

Table 1: Photolysis Products of Diphenylthiophene Isomers

| Reactant | Primary Photolysis Product(s) | Source |

|---|---|---|

| This compound | 3,4-Diphenylthiophene | researchgate.net |

| 3,4-Diphenylthiophene | 2,3-Diphenylthiophene and a small amount of this compound | researchgate.net |

| 2,3-Diphenylthiophene | Phenanthro[9,10-o]thiophene (via ring closure) | researchgate.net |

| 2,5-Diphenylthiophene | Virtually unreactive | researchgate.net |

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a molecule as a function of its geometric coordinates. umn.edulibretexts.org For a photochemical reaction, the PES is crucial for understanding the trajectory of the molecule from its ground state to an excited state and back, illustrating the most energetically favorable path for isomerization. rug.nl

Mapping the PES for the photoisomerization of diphenylthiophenes involves calculating the energy of the molecule at many different geometries, both in the ground and excited electronic states. rug.nl This is a computationally intensive task that utilizes quantum mechanical methods. rug.nl The resulting map reveals key features such as energy minima, which correspond to stable isomers, and saddle points, which represent transition states between these isomers. umn.edulibretexts.org

In the context of photoisomerization, the most critical features are the conical intersections. researchgate.net As identified in theoretical studies of model thiophene systems, these intersections act as funnels, providing a highly efficient mechanism for the molecule to transition from the excited state potential energy surface back to the ground state surface at a different geometry, thus completing the isomerization process. researchgate.net The calculation of the PES allows researchers to identify the structures of these conical intersections and understand why certain isomerization pathways are preferred over others. researchgate.net For example, the mapping can show the energy barriers associated with different routes, explaining why this compound readily converts to 3,4-diphenylthiophene upon photolysis. researchgate.net

Structure-Property Relationships from Theoretical Models

The concept that a molecule's structure dictates its properties is a cornerstone of chemistry. umass.edu Theoretical models and computational chemistry provide powerful tools to elucidate these structure-property relationships for compounds like this compound. unimore.itnih.gov

Theoretical investigations into the electronic structure of this compound have successfully explained its observed properties, particularly its electronic absorption spectrum. oup.com Molecular orbital calculations, using approaches like the Localized-Orbital Model, have been performed to understand the nature of its electronic transitions. oup.com These studies conclude that the absorption bands observed in the UV-visible spectrum arise from excited states of the entire conjugated molecule, rather than from its constituent thiophene and benzene (B151609) rings separately. oup.com

The calculations also show that the relative orientation of the phenyl rings with respect to the thiophene core is critical. A planar conformation is considered a more adequate model for predicting the electronic spectra than a non-planar (perpendicular) one. oup.com The spectra of diphenylthiophenes, including the 2,4-isomer, typically show three electronic transitions in the accessible UV region. oup.com For this compound, these theoretical models help assign the observed absorption bands to specific electronic excited states.

Table 2: Experimental Electronic Absorption Spectra of Diphenylthiophenes

| Compound | Solvent | Band Maximum (λmax in nm) | Molar Absorptivity (ε) | Oscillator Strength (f) | Source |

|---|---|---|---|---|---|

| This compound | Ethanol (B145695) | 303 | 12,000 | 0.28 | oup.com |

| 247 | 22,600 | 0.57 | |||

| 225 (shoulder) | 17,500 | - | |||

| 2,5-Diphenylthiophene | Ethanol | 294 (shoulder) | 18,000 | - | oup.com |

| 250 | 20,000 | 0.58 | |||

| 220 (shoulder) | 15,000 | - |

Furthermore, quantum chemical calculations like Density Functional Theory (DFT) are used to investigate the electronic structure in terms of electron density distribution and molecular orbitals. rsc.org These methods allow for the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that relates to the molecule's electronic and optical properties, including its reactivity and the energy required for electronic excitation. researchgate.net By analyzing how structural modifications—such as the substitution pattern of the phenyl groups on the thiophene ring—affect the HOMO-LUMO gap, a clearer understanding of the structure-property relationships emerges. rsc.orgresearchgate.net

Derivatization and Polymerization Studies of 2,4 Diphenylthiophene

Polymerization of 2,4-Diphenylthiophene and its Derivatives

The chemical and electrochemical polymerization of various thiophene (B33073) derivatives is a well-established method for producing conducting polymers. Studies have extensively covered the polymerization of monomers like 3-phenylthiophene (B186537) and 2,5-diphenylthiophene (B121853) using both chemical oxidants (e.g., iron trichloride) and electrochemical techniques. tandfonline.com These methods lead to the formation of polymer films with interesting electronic and morphological properties. tandfonline.com

However, a detailed literature search did not identify specific studies focused on the chemical or electrochemical homopolymerization of the this compound monomer itself. The influence of its asymmetric substitution pattern on polymerization mechanisms, and the properties of the resulting polymer, remain an un-investigated area in the available scientific literature. While the polymerization of styrene (B11656) in the presence of 3,4-diphenylthiophene-1-dioxide has been studied, this does not represent the polymerization of the thiophene monomer itself. acs.orgacs.org

Formation of Conjugated Polymers for Electronic Applications

The rigid and aromatic nature of diphenylthiophene units makes them excellent building blocks for conjugated polymers intended for electronic and optoelectronic applications.

The tetraphenylthiophene (B167812) moiety, typically introduced via the polymerization of a 2,5-disubstituted-3,4-diphenylthiophene monomer, is highly effective at improving the solubility and thermal stability of traditionally intractable aromatic polymers like polyquinoxalines and polyimides. The bulky, propeller-like structure of the tetraphenylthiophene unit disrupts chain packing, which enhances solubility without significantly compromising thermal performance.

Poly(phenylquinoxaline)s (PPQs):

A series of phenylated PPQs has been synthesized through the solution polycondensation of a novel bis(phenyl-α-dicarbonyl) monomer, 2,5-bis-(4-phenyl glyoxaloyl)-3,4-diphenyl thiophene , with aromatic tetramines like 3,3'-diaminobenzidine (DAB) . tandfonline.com The resulting PPQs were produced in high yields and demonstrated excellent properties. tandfonline.com They were readily soluble in solvents such as cresol (B1669610) and halogenated hydrocarbons, a direct result of the bulky pendent phenyl groups. tandfonline.com Thermogravimetric analysis (TGA) showed exceptional thermal stability, with no weight loss observed below 556°C in a nitrogen atmosphere and over 60% weight retention at 900°C. tandfonline.com

Polyimides (PIs):

Similarly, high-performance polyimides have been successfully synthesized using diamine monomers containing the tetraphenylthiophene core. The monomer 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene is a key precursor in this area. researchgate.net It can be reacted with various commercial aromatic tetracarboxylic dianhydrides through a conventional two-step process involving the formation of a polyamic acid intermediate followed by thermal or chemical cyclodehydration to yield the final polyimide. researchgate.netvivekanandcollege.ac.in

These polyimides exhibit excellent solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). vivekanandcollege.ac.inlbp.world The incorporation of the bulky tetraphenylthiophene-quinoxaline unit leads to polymers with high glass transition temperatures (Tg), typically in the range of 244–274°C, and outstanding thermal stability. vivekanandcollege.ac.intandfonline.com For example, a series of poly(amide-imide)s derived from a tetraphenylthiophene-containing diamine showed no weight loss below 367°C and char yields at 900°C between 55% and 61%. lbp.world

| Polymer Type | Monomers | Reduced Viscosity (dL/g) | Glass Transition Temp. (Tg) | Decomposition Temp. (T10%) | Solubility | Reference |

|---|---|---|---|---|---|---|

| Poly(phenylquinoxaline) (PPQ) | 2,5-bis-(4-phenyl glyoxaloyl)-3,4-diphenyl thiophene + DAB | 0.79 - 0.96 | Not Reported | > 556°C (Initial) | Soluble in cresol, halogenated hydrocarbons | tandfonline.com |

| Polyimide (PI) | 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene + Dianhydrides | 0.2 - 0.6 (Inherent) | ~320°C | Not Reported | Soluble in NMP, DMAc, pyridine | researchgate.net |

| Poly(amide-imide) (PAI) | BATP + Aromatic Dianhydrides | 0.61 - 0.85 (Inherent) | 198 - 290°C | > 367°C (Initial) | Soluble in NMP, DMAc, DMSO | lbp.world |

| Polyimide (PI) | BPAqPDT + Aromatic Dianhydrides | Not Reported | 244 - 274°C | Not Reported | Soluble in NMP, DMAc | vivekanandcollege.ac.in |

In donor-acceptor (D-π-A) polymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone to tune the material's band gap and frontier orbital energy levels (HOMO/LUMO). The diphenylthiophene moiety can act as a potent electron-donating unit in such architectures.

Research has described a D-A type conjugated polymer that incorporates 3,4-diphenylthiophene , 2,5-dihexyloxybenzene (donor), and 1,3,4-oxadiazole (B1194373) (acceptor) units. nitk.ac.inresearchgate.net This polymer was synthesized via a polyhydrazide precursor route and exhibited good thermal stability, with decomposition starting around 300°C. nitk.ac.inresearchgate.net Cyclic voltammetry revealed low-lying LUMO (-3.68 eV) and high-lying HOMO (-5.78 eV) energy levels, resulting in an electrochemical band gap of 2.10 eV. nitk.ac.in The polymer displayed bluish-green fluorescence, and its nonlinear optical properties suggested it could be a promising material for photonic devices. nitk.ac.inresearchgate.net

Another study detailed polymers based on 2,5-bis(4-iodophenyl)-3,4-diphenylthiophene and 1,4-didodecyloxy-2,5-divinylbenzene, creating a poly(p-phenylenevinylene) (PPV) derivative. researchgate.net This polymer was readily soluble and had a low glass transition temperature (< 80°C). researchgate.net It emitted greenish light in solution and bluish-green light in thin films, with an optical energy gap of approximately 2.50 eV. researchgate.net

| Diphenylthiophene Isomer | Polymer System | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Emission | Reference |

|---|---|---|---|---|---|---|---|

| 3,4-Diphenylthiophene | D-A polymer with 1,3,4-oxadiazole | -5.78 | -3.68 | 2.10 | Not Reported | Bluish-green | nitk.ac.in |

| 3,4-Diphenylthiophene | PPV-type polymer | Not Reported | Not Reported | Not Reported | ~2.50 | Bluish-green (film) | researchgate.net |

Influence of Monomer Structure on Polymer Properties and Morphology

The specific isomeric structure of the diphenylthiophene monomer used has a profound impact on the final properties and morphology of the resulting polymer. The substitution pattern (e.g., 2,5-diphenyl vs. 3,4-diphenyl) directly influences the geometry of the monomer and, consequently, the polymer's chain conformation, packing efficiency, and electronic characteristics.

A key distinction lies between the 2,5-diphenylthiophene and 3,4-diphenylthiophene isomers. The 2,5-isomer has a more linear and planar structure. In contrast, the 3,4-isomer adopts a bent or kinked conformation due to the steric hindrance between the adjacent phenyl groups at the 3 and 4 positions.

This fundamental difference in monomer geometry translates to the polymer properties:

Chain Conformation and Solubility: The kinked structure of the 3,4-diphenylthiophene unit, especially when polymerized at the 2 and 5 positions to form a tetraphenylthiophene core, disrupts the planarity and linearity of the polymer backbone. This disruption hinders efficient chain packing, which generally leads to enhanced solubility in organic solvents. lbp.world

Thermal Properties: Polymers derived from the more linear and rigid 2,5-diphenylthiophene tend to exhibit higher thermal stability and glass transition temperatures compared to those derived from the 3,4-isomer. The less-disrupted packing of the 2,5-isomer-based polymers allows for stronger intermolecular forces.

Electronic Properties and Morphology: The planarity of the monomer unit is crucial for effective π-conjugation along the polymer backbone. The more planar 2,5-diphenylthiophene can facilitate better π-π stacking and charge transport in conjugated polymers compared to the sterically hindered 3,4-isomer. Studies on the polymerization of different phenylthiophene isomers showed that poly(3-phenylthiophene) yielded polymers with better morphology and conductivity compared to polymers derived from 2-phenylthiophene (B1362552) or 2,5-diphenylthiophene, which often resulted in powders or porous films with low conductivity. tandfonline.com The isomeric structure of comonomers has also been shown to drastically affect the optical, electrochemical, and charge transport properties in D-A copolymers. rsc.org

Optoelectronic and Electronic Applications of 2,4 Diphenylthiophene Based Materials

Organic Semiconductor Applications

Thiophene-based molecules, including 2,4-diphenylthiophene, are a significant class of organic semiconductors. cas.org Their utility in this domain stems from their π-conjugated systems, which facilitate charge transport. cas.org The electronic properties of these materials can be finely tuned by modifying their chemical structure, such as by adding side chains, which alters their electrical characteristics and allows for the creation of a diverse range of semiconductors. cas.org

This compound serves as a fundamental building block for more complex organic electronic materials. ontosight.ai Its planar structure and delocalized π-electrons are key features that are exploited in the design of organic semiconductors. ontosight.ai By incorporating the this compound moiety into larger molecules and polymers, researchers can develop materials with specific and enhanced optical and electrical properties. ontosight.ai For instance, derivatives of diphenylthiophene have been investigated for their high thermal stability and solubility, which are crucial for the fabrication of electronic devices. chemimpex.com The phenyl groups, in particular, contribute significantly to the thermal stability of polymers derived from this compound, making them suitable for applications that require operation at elevated temperatures.

The efficiency of organic electronic devices is fundamentally linked to the charge transport properties of the semiconductor material. In this compound-based systems, charge transport occurs through the movement of charge carriers (electrons and holes) along and between the conjugated molecules. The extended π-conjugation provided by the thiophene (B33073) ring and the attached phenyl groups creates pathways for efficient charge delocalization and transport.

The mechanism of charge transport in these organic materials is often described in terms of polaron hopping. When a charge is injected into the material, it localizes on a molecule, creating a charged species known as a polaron. This polaron can then "hop" to an adjacent molecule under the influence of an electric field. The rate of this hopping is influenced by several factors, including the degree of molecular ordering (crystallinity), the electronic coupling between adjacent molecules, and the reorganization energy of the molecule upon gaining or losing a charge.

Theoretical studies using methods like density functional theory (DFT) have been employed to understand and predict the charge transport properties of thiophene derivatives. scielo.br These calculations help in designing new materials with optimized charge carrier mobilities. For instance, research has shown that the specific substitution pattern on the thiophene ring can significantly impact the charge transport characteristics. While 2,5-diphenylthiophene (B121853) generally adopts a linear and planar structure conducive to charge transport, the 3,4-diphenylthiophene (B3048440) isomer has a more bent conformation due to steric hindrance, which can affect its electronic properties.

The table below summarizes key findings from research on charge transport in thiophene-based systems.

| Feature | Influence on Charge Transport | Reference |

| π-Conjugated System | Allows for efficient delocalization and transport of charge carriers. | |

| Molecular Geometry | Linear and planar structures, like that of 2,5-diphenylthiophene, are generally favorable for charge transport. | |

| Substituents | The addition of different functional groups can modify the electronic properties and influence charge mobility. | cas.org |

| Intermolecular Interactions | Strong π-π stacking in the solid state facilitates efficient charge hopping between molecules. | rsc.org |

Advanced Device Applications

The favorable semiconducting properties of this compound and its derivatives have led to their investigation in a range of advanced electronic devices.

This compound-based materials are promising candidates for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net In an OLED, a thin film of an organic material is placed between two electrodes. When a voltage is applied, charge carriers (holes and electrons) are injected from the electrodes, and they recombine in the emissive layer to produce light. The color and efficiency of the light emission are determined by the molecular structure of the emissive material.

Thiophene derivatives, including those based on diphenylthiophene, have been utilized as components in OLEDs due to their tunable fluorescence properties. By modifying the substituents on the diphenylthiophene core, the emission color can be shifted. For example, the introduction of certain groups can lead to blue, green, or red emission. Furthermore, the high thermal stability and good solubility of some diphenylthiophene derivatives are advantageous for the fabrication of stable and solution-processable OLEDs. chemimpex.comvulcanchem.com

The table below presents some performance data for OLEDs incorporating thiophene-based emitters.

| Emitter Material | Emission Color | External Quantum Efficiency (EQE) | Reference |

| AP-TPO | Deep Blue | 3.73% | nih.gov |

| TPO-AP | Deep Blue | 4.26% | nih.gov |

Organic solar cells (OSCs) are a type of photovoltaic device that uses organic polymers or small molecules for light absorption and charge transport. researchgate.net The active layer of an OSC typically consists of a blend of an electron donor and an electron acceptor material. When light is absorbed, an exciton (B1674681) (a bound electron-hole pair) is created, which then diffuses to the donor-acceptor interface where it separates into free charge carriers that are collected at the electrodes, generating a photocurrent.

This compound-based polymers have been investigated as potential electron donor materials in OSCs. researchgate.net The broad absorption spectra and suitable energy levels of these materials make them capable of harvesting sunlight and facilitating efficient charge separation. The performance of OSCs is highly dependent on the morphology of the active layer and the energy level alignment between the donor and acceptor materials. Research has focused on synthesizing novel diphenylthiophene-containing polymers with tailored properties to improve the power conversion efficiency (PCE) of OSCs. researchgate.net For instance, a conjugated polymer incorporating a 3-hexyl-2,5-diphenylthiophene unit, when blended with a fullerene derivative (PC61BM) as the electron acceptor, has been used to fabricate a photoactive layer for solar cells. researchgate.net

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, serving as switches and amplifiers. researchgate.net An OFET consists of a semiconductor layer, a gate electrode, a source electrode, and a drain electrode. The flow of current between the source and drain is controlled by the voltage applied to the gate electrode. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

Materials based on this compound have been explored for their application in OFETs. The ability of these materials to transport charge carriers efficiently is a key requirement for achieving high-performance transistors. The charge carrier mobility in OFETs based on thiophene derivatives can be influenced by factors such as the degree of crystallinity and the orientation of the molecules in the thin film. rsc.org Researchers have demonstrated that by controlling the deposition conditions and through chemical modification, the performance of diphenylthiophene-based OFETs can be optimized. For example, the introduction of specific side chains can improve the solubility and processability of the materials, enabling the fabrication of uniform thin films with good charge transport properties. rsc.org

The table below highlights the performance of some OFETs based on thiophene-containing polymers.

| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

| PCBTDPP | 0.02 | 1.4 x 10⁶ | researchgate.net |

| P3TEGT | 10⁻⁵ | - | rsc.org |

| Ester-functionalized polythiophene | up to 0.07 | - | scispace.com |

Nonlinear Optical (NLO) Properties and Photonic Devices

The unique molecular structure of this compound and its derivatives, characterized by a π-conjugated system, makes them promising candidates for applications in nonlinear optics (NLO) and photonic devices. These materials can exhibit significant third-order NLO responses, which are crucial for a variety of advanced optical technologies.

Research into the NLO properties of polymers derived from 3,4-diphenylthiophene has revealed their potential for photonic applications. For instance, a new donor-acceptor type polymer incorporating 3,4-diphenylthiophene units was synthesized and its third-order NLO properties were investigated using the Z-scan technique with nanosecond laser pulses at 532 nm. researchgate.netnitk.ac.in The studies found that the polymer exhibited strong optical limiting behavior. This phenomenon, where the material's transmittance decreases with increasing laser intensity, is attributed to an effective three-photon absorption (3PA) process. researchgate.netnitk.ac.in

The key NLO parameters for this polymer are summarized in the table below.

| Property | Value | Reference |

| Third-order NLO susceptibility (χ(3)) | 0.831 × 10⁻¹² esu | researchgate.net |

| Three-photon absorption (3PA) coefficient (γ) | 7 × 10⁻²² m³/W² | researchgate.netnitk.ac.in |

The significant third-order nonlinear optical susceptibility (χ(3)) and the notable three-photon absorption coefficient indicate that these materials are promising for applications in optical limiting devices, which are essential for protecting sensitive optical components from high-intensity laser damage. researchgate.netnitk.ac.in

The NLO response in thiophene-based materials is influenced by several factors. Studies on various thiophene oligomers and their derivatives have shown that increasing the number of thiophene rings, introducing electroactive functional groups, and enhancing molecular planarity can all lead to an increase in the third-order nonlinear optical susceptibilities. tandfonline.comtandfonline.com This suggests that the NLO properties of this compound-based materials can be further tuned and optimized through targeted chemical modifications.

Beyond third-order effects, some thiophene derivatives have also been investigated for second-order NLO properties like second harmonic generation (SHG). For example, certain highly polar phenylethenylthiophene derivatives have been synthesized and studied for their SHG efficiency. rsc.org While some derivatives showed relatively low SHG intensity, this highlights the broad scope for exploring different NLO phenomena in thiophene-based systems. rsc.org

The promising NLO properties of this compound-based materials open up possibilities for their use in a range of photonic devices. researchgate.netnitk.ac.in Organic materials are advantageous for NLO applications due to their fast response times, high damage thresholds, and the ability to be chemically modified to tailor their properties. scirp.org The development of materials with strong optical limiting capabilities is particularly relevant for applications in optical switching, high-density data storage, and modern laser technologies. researchgate.netscirp.org The research into polymers containing the this compound moiety demonstrates their potential as key components in the next generation of photonic and optoelectronic systems. researchgate.netmdpi.com

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis for 2,4-diphenylthiophene is increasingly geared towards "green chemistry" principles, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances. zenodo.org A significant trend is the move away from traditional, often harsh, synthetic conditions to more sustainable alternatives.

Key research directions include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials combine in a single step to form a complex product, are highly efficient. nih.gov Researchers are exploring one-pot MCRs that could construct the this compound core and its derivatives with minimal intermediate purification steps, thereby saving time, resources, and reducing solvent waste.

Catalyst-Free and Organocatalyzed Reactions: The development of synthetic routes that operate under catalyst-free conditions or utilize metal-free organocatalysts is a major goal. nih.gov This approach avoids the environmental and economic costs associated with heavy metal catalysts.

Green Solvents: There is a strong emphasis on replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents. nih.govresearchgate.net For instance, procedures using water as a solvent for cyclization steps are being investigated to significantly reduce the environmental impact of the synthesis. researchgate.net

| Parameter | Conventional Synthesis | Emerging Sustainable Pathways |

|---|---|---|

| Solvents | Often relies on volatile organic compounds (VOCs) | Water, deep eutectic solvents, ionic liquids nih.govresearchgate.net |

| Catalysts | Frequently uses heavy metal catalysts | Organocatalysts or catalyst-free conditions nih.gov |

| Reaction Steps | Multi-step with intermediate isolation | One-pot multicomponent reactions (MCRs) nih.gov |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonication |

| Efficiency | Moderate yields, longer reaction times | Higher yields, significantly shorter reaction times researchgate.net |

Advanced Material Design for Enhanced Optoelectronic Performance

The π-conjugated system of the thiophene (B33073) ring combined with the phenyl substituents makes this compound a promising building block for organic optoelectronic materials. mdpi.com Future research is focused on designing advanced materials for devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

Emerging trends in this area involve:

Molecular Engineering for Tunable Properties: Scientists are systematically modifying the core this compound structure to fine-tune its electronic and optical properties. This includes adding electron-donating or electron-withdrawing groups to the phenyl rings to adjust the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection/transport and the emission color in OLEDs. mdpi.com

Development of Conjugated Polymers: An important direction is the polymerization of this compound-based monomers to create conjugated polymers. These polymers can offer superior film-forming properties and charge transport capabilities compared to small molecules. mdpi.com Research aims to control the polymer's molecular weight and regioregularity to maximize device performance. cam.ac.uk

Tandem Heterostructures: The design of multilayer device architectures, or tandem heterostructures, allows for the integration of different materials, each optimized for a specific function (e.g., charge injection, transport, emission). dentonvacuum.com Derivatives of this compound could be developed specifically for use as hole-transporting layers, electron-transporting layers, or emissive layers within these complex devices.

Integration into Hybrid Organic-Inorganic Systems

A major emerging trend in materials science is the creation of hybrid organic-inorganic materials, which combine the desirable properties of both material classes. rsc.org Organic-inorganic hybrid perovskites (HOIPs), in particular, have shown exceptional performance in solar cells and LEDs. uni-wuppertal.demdpi.comperovskite-info.com

Future research will likely explore the incorporation of this compound and its derivatives into such hybrid systems:

Interfacial Engineering in Perovskite Devices: Thiophene-based molecules can be used as interfacial layers in perovskite solar cells. A custom-designed this compound derivative could act as a hole-transport layer (HTL) between the perovskite absorber and the electrode, facilitating efficient charge extraction and improving device stability. rsc.org

Organic Cations in Perovskite Lattices: The general formula for perovskites is ABX₃, where 'A' is a cation. mdpi.com While small organic cations like methylammonium (B1206745) are common, researchers are exploring larger, more complex organic cations to create 2D or quasi-2D perovskite structures. Functionalized this compound could potentially be integrated as the 'A' cation, which could influence the crystal structure, tune the bandgap, and enhance moisture stability. uni-tuebingen.de

Hybrid Photodetectors and Sensors: Combining this compound-based materials with inorganic nanostructures (e.g., quantum dots, metal oxides) could lead to novel hybrid photodetectors and chemical sensors with enhanced sensitivity and selectivity.

| Hybrid System Type | Potential Role of this compound Derivative | Anticipated Benefit |

|---|---|---|

| Perovskite Solar Cells (PSCs) | Hole-Transport Layer (HTL) rsc.org | Improved charge extraction, enhanced device stability |

| Hybrid Light-Emitting Diodes (LEDs) | Emissive Layer or Charge-Transport Layer | Tunable emission color, balanced charge transport rsc.org |

| 2D/Quasi-2D Perovskites | Large Organic Cation ('A' site) uni-tuebingen.de | Control over dimensionality, improved moisture resistance |

| Hybrid Photodetectors | Organic Sensitizer on Inorganic Scaffold | Broadened spectral response, high sensitivity |

Refinement of Structure-Property-Function Relationships for Tailored Applications

To accelerate the design of new materials, a deep and predictive understanding of the relationship between a molecule's structure, its resulting properties, and its ultimate function in a device is crucial. researchgate.net Future research will heavily rely on a synergistic approach combining computational modeling and experimental validation.

Key efforts in this area include:

Computational Chemistry and AI: The use of computational tools, such as Density Functional Theory (DFT), allows researchers to predict the electronic and optical properties of new this compound derivatives before they are synthesized. zenodo.org The integration of artificial intelligence and machine learning can further accelerate this process by screening vast virtual libraries of compounds to identify the most promising candidates for specific applications like solar cells or sensors. zenodo.org

Quantitative Structure-Property Relationship (QSPR) Studies: By systematically synthesizing a series of related this compound derivatives and measuring their properties, researchers can develop QSPR models. asianpubs.org These statistical models correlate specific structural features (descriptors) with observed properties (e.g., absorption wavelength, charge mobility), providing clear guidelines for designing next-generation materials.

Systematic Functionalization: Research will focus on the targeted synthesis of derivatives to probe the effects of specific structural changes. For example, studies will investigate how varying the length and type of alkyl chains affects solubility and film morphology, or how introducing asymmetry into the molecule impacts its packing in the solid state and, consequently, its charge transport properties. cam.ac.uk This detailed understanding is essential for the rational design of materials tailored for high-performance applications. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.